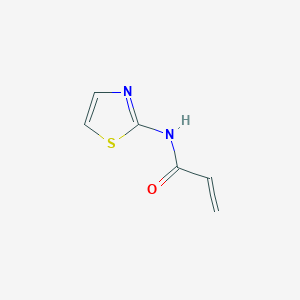

2-Acrylamidothiazole

Description

Propriétés

Numéro CAS |

117158-04-0 |

|---|---|

Formule moléculaire |

C6H6N2OS |

Poids moléculaire |

154.19 g/mol |

Nom IUPAC |

N-(1,3-thiazol-2-yl)prop-2-enamide |

InChI |

InChI=1S/C6H6N2OS/c1-2-5(9)8-6-7-3-4-10-6/h2-4H,1H2,(H,7,8,9) |

Clé InChI |

GJQQHYNZZYZIKE-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NC1=NC=CS1 |

SMILES canonique |

C=CC(=O)NC1=NC=CS1 |

Synonymes |

2-Propenamide, N-2-thiazolyl- |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La fatostatine peut être synthétisée par un processus en plusieurs étapes impliquant la formation d'un noyau de diarylthiazole. La synthèse commence généralement par la réaction d'un benzaldéhyde substitué avec la thiosemicarbazide pour former un intermédiaire thiosemicarbazone. Cet intermédiaire est ensuite cyclisé pour former le cycle thiazole.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la fatostatine ne soient pas largement documentées, la synthèse suit généralement les principes de la synthèse organique, impliquant l'utilisation de réactifs et de conditions courants. Le processus peut être optimisé pour la production à grande échelle en ajustant les paramètres de réaction tels que la température, le solvant et le catalyseur afin d'améliorer le rendement et la pureté .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La fatostatine a un large éventail d'applications en recherche scientifique, notamment:

Recherche sur le cancer: La fatostatine a montré une activité antitumorale élevée en bloquant les voies métaboliques régulées par les SREBP et la signalisation du récepteur des androgènes dans le cancer de la prostate.

Maladies métaboliques: En inhibant les SREBP, la fatostatine perturbe la biosynthèse des lipides et du cholestérol, ce qui en fait un agent thérapeutique potentiel pour les troubles métaboliques tels que l'obésité et le diabète.

Immunothérapie: La fatostatine favorise l'immunité antitumorale en réduisant le métabolisme du cholestérol médié par SREBP2 dans les lymphocytes T infiltrant la tumeur.

Mécanisme d'action

La fatostatine exerce ses effets en se liant à la protéine d'activation du clivage des SREBP (SCAP), empêchant la translocation des SREBP du RE vers le Golgi. Cette inhibition bloque l'activation de SREBP-1 et SREBP-2, conduisant à une diminution de la transcription des gènes lipogéniques. La perturbation du métabolisme lipidique entraîne divers effets cellulaires, notamment l'arrêt du cycle cellulaire, l'apoptose et la réduction de la prolifération cellulaire.

Applications De Recherche Scientifique

Fatostatin has a wide range of scientific research applications, including:

Cancer Research: Fatostatin has shown high antitumor activity by blocking SREBP-regulated metabolic pathways and androgen receptor signaling in prostate cancer.

Metabolic Diseases: By inhibiting SREBPs, fatostatin disrupts lipid and cholesterol biosynthesis, making it a potential therapeutic agent for metabolic disorders such as obesity and diabetes.

Immunotherapy: Fatostatin promotes anti-tumor immunity by reducing SREBP2-mediated cholesterol metabolism in tumor-infiltrating T lymphocytes.

Mécanisme D'action

Fatostatin exerts its effects by binding to SREBP cleavage-activating protein (SCAP), preventing the ER-Golgi translocation of SREBPs. This inhibition blocks the activation of SREBP-1 and SREBP-2, leading to decreased transcription of lipogenic genes. The disruption of lipid metabolism results in various cellular effects, including cell cycle arrest, apoptosis, and reduced cell proliferation .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

A comparative analysis of 2-acrylamidothiazole with structurally related compounds reveals key distinctions in reactivity, bioactivity, and applications:

Key Observations :

- Reactivity: The acrylamide group in 2-acrylamidothiazole enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzymes) or participation in polymer networks. In contrast, 2-aminothiazole’s amine group facilitates hydrogen bonding and coordination chemistry .

- Safety: 2-Methylthiazole and 2-aminobenzothiazole require precautions for inhalation and skin contact (e.g., rinsing with water, PPE use) . The acrylamide group in 2-acrylamidothiazole may pose additional neurotoxic or carcinogenic risks, akin to acrylamide monomers .

Pharmacokinetic and Drug-Likeness Profiles

- Lipophilicity: Thiazole derivatives generally exhibit moderate logP values (1.5–2.5), favoring membrane permeability.

- Metabolic Stability: 2-Aminothiazoles are prone to oxidative metabolism at the sulfur atom, whereas acrylamides may undergo glutathione conjugation, reducing toxicity .

Q & A

Q. What are the established synthesis protocols for 2-Acrylamidothiazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Catalyst optimization : Use bases like triethylamine or K₂CO₃ to facilitate acrylamide-thiazole bond formation .

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation.

- Purity validation : Post-synthesis, employ HPLC (C18 column, acetonitrile/water gradient) to assess purity ≥95% .

For optimization, systematically vary molar ratios (e.g., 1:1.2 acrylamide-to-thiazole precursor) and track yield via gravimetric analysis .

Q. What spectroscopic and chromatographic methods are most effective for characterizing 2-Acrylamidothiazole's purity and structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm structural integrity by verifying acrylamide (-CH₂CH₂CONH-) and thiazole (C=S, C=N) peaks. Use DMSO-d₆ as a solvent to resolve NH protons .

- FT-IR : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, C=S at ~690 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm mass error .

- HPLC : Use a UV detector (λ = 254 nm) to quantify impurities; compare retention times against certified standards .

Q. What safety protocols are critical when handling 2-Acrylamidothiazole in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves (EN 374 certified), safety goggles, and flame-retardant lab coats .

- Ventilation : Use fume hoods for synthesis and handling to minimize inhalation risks .

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

Advanced Research Questions

Q. How should researchers design in vitro bioactivity studies for 2-Acrylamidothiazole to ensure pharmacological relevance and reproducibility?

- Methodological Answer :

- Dose-response curves : Test concentrations spanning 0.1–100 µM, using DMSO as a vehicle control (<0.1% final concentration) .

- Controls : Include positive controls (e.g., known enzyme inhibitors) and negative controls (vehicle-only wells) .

- Assay validation : Use orthogonal assays (e.g., fluorescence-based and colorimetric methods) to confirm bioactivity .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to assess significance; report IC₅₀/EC₅₀ values with 95% confidence intervals .

Q. What methodologies are recommended to resolve contradictions in reported biological activities of 2-Acrylamidothiazole derivatives?

- Methodological Answer :

- Systematic reviews : Follow PRISMA guidelines to aggregate data, assess study bias, and identify heterogeneity sources (e.g., assay conditions, compound purity) .

- Scoping studies : Map literature gaps (e.g., understudied derivatives) using frameworks like Arksey & O’Malley’s five-stage approach .

- Experimental replication : Repeat key studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to verify reproducibility .

Q. How can computational models (e.g., QSAR, molecular docking) be validated against experimental data for 2-Acrylamidothiazole's mechanism of action?

- Methodological Answer :

- Data curation : Compile experimental bioactivity data from PubMed and patent databases (e.g., USPTO, Espacenet) .

- Model training : Use 80% of data for QSAR model development (e.g., Random Forest algorithms) and 20% for validation .

- Docking validation : Compare predicted binding affinities (AutoDock Vina) with experimental Ki values; prioritize poses with RMSD <2 Å .

- Expert consultation : Engage computational chemists to refine force field parameters and validate molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.